molecular formula C9H6N2O4 B12865331 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone

1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone

Cat. No.: B12865331
M. Wt: 206.15 g/mol
InChI Key: IFSRAHGDBSAMTC-UHFFFAOYSA-N
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Description

1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the oxazole family, characterized by a benzoxazole ring substituted with a nitro group at the 7-position and an ethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone typically involves the nitration of benzo[d]oxazole derivatives followed by acetylation. One common method includes the reaction of 2-aminophenol with a suitable carboxylic acid derivative under reflux conditions to form the benzoxazole core. Subsequent nitration using nitric acid introduces the nitro group at the 7-position. Finally, acetylation with acetic anhydride yields the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its antimicrobial and anticancer activities, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

    Pathways Involved: The compound can induce oxidative stress, leading to cell damage and apoptosis in cancer cells. .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

1-(7-nitro-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C9H6N2O4/c1-5(12)9-10-6-3-2-4-7(11(13)14)8(6)15-9/h2-4H,1H3

InChI Key

IFSRAHGDBSAMTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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